molecular formula C10H13BrMgO2 B15294400 Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide

Cat. No.: B15294400
M. Wt: 269.42 g/mol
InChI Key: RIIBHXAAPKMWOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 4-ethyl-1,2-dimethoxybenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide typically involves the reaction of 4-ethyl-1,2-dimethoxybenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction can be represented as follows:

4-ethyl-1,2-dimethoxybenzene+Mg+Br2This compound\text{4-ethyl-1,2-dimethoxybenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 4-ethyl-1,2-dimethoxybenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.

    Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.

    Substitution Reactions: Reagents such as alkyl halides and aryl halides are used. The reaction conditions vary depending on the nature of the substrate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Addition: The major products are secondary and tertiary alcohols.

    Substitution Reactions: The products are substituted benzene derivatives.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials such as polymers and nanomaterials.

    Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;4-methyl-1,2-dimethoxybenzene;bromide
  • Magnesium;4-ethyl-1,2-dimethoxybenzene;chloride
  • Magnesium;4-ethyl-1,2-dimethoxybenzene;iodide

Uniqueness

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is unique due to its specific reactivity and selectivity in organic synthesis. The presence of the 4-ethyl-1,2-dimethoxybenzene moiety imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

magnesium;4-ethyl-1,2-dimethoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-4-8-5-6-9(11-2)10(7-8)12-3;;/h5-7H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIBHXAAPKMWOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[CH2-])OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.